Cas no 394655-14-2 (3-Pyridinebutanoicacid, a,g-dioxo-)
3-Pyridinebutanoicacid, a,g-dioxo- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinebutanoicacid, a,g-dioxo-
- 2,4-Dioxo-4-(pyridin-3-yl)butanoic acid
- 2,4-DIOXO-4-PYRIDIN-3-YLBUTANOIC ACID
- 3-Pyridinebutanoicacid,a,g-dioxo
- CHEMBL177968
- AKOS005257489
- 2,4-dioxo-4-(3-pyridyl)butanoic acid
- MFCD06245355
- FT-0694450
- 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, AldrichCPR
- BDBM50137869
- DTXSID50333673
- 394655-14-2
- 2,4-Dioxo-4-pyridin-3-yl-butyric acid
-
- MDL: MFCD06245355
- Inchi: 1S/C9H7NO4/c11-7(4-8(12)9(13)14)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14)
- InChI Key: PISWNSJFMUGNKU-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CC=1)CC(C(=O)O)=O
Computed Properties
- Exact Mass: 193.03800
- Monoisotopic Mass: 379.991982
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 58.1
- XLogP3: 0.1
Experimental Properties
- Density: 1.44
- Boiling Point: 465.4 °C at 760 mmHg
- Flash Point: 235.3 °C
- Refractive Index: 1.564
- PSA: 84.33000
- LogP: 0.30810
3-Pyridinebutanoicacid, a,g-dioxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR01522-1g |
2,4-Dioxo-4-(pyridin-3-yl)butanoic acid |
394655-14-2 | 95% | 1g |
£350.00 | 2023-09-02 | |
| abcr | AB234014-1 g |
2,4-Dioxo-4-pyridin-3-ylbutanoic acid, 95%; . |
394655-14-2 | 95% | 1 g |
€542.30 | 2023-07-20 | |
| abcr | AB234014-5 g |
2,4-Dioxo-4-pyridin-3-ylbutanoic acid, 95%; . |
394655-14-2 | 95% | 5 g |
€947.00 | 2023-07-20 | |
| abcr | AB234014-10 g |
2,4-Dioxo-4-pyridin-3-ylbutanoic acid, 95%; . |
394655-14-2 | 95% | 10 g |
€1,330.40 | 2023-07-20 | |
| abcr | AB234014-1g |
2,4-Dioxo-4-pyridin-3-ylbutanoic acid, 95%; . |
394655-14-2 | 95% | 1g |
€542.30 | 2025-04-19 | |
| abcr | AB234014-5g |
2,4-Dioxo-4-pyridin-3-ylbutanoic acid, 95%; . |
394655-14-2 | 95% | 5g |
€947.00 | 2025-04-19 | |
| abcr | AB234014-10g |
2,4-Dioxo-4-pyridin-3-ylbutanoic acid, 95%; . |
394655-14-2 | 95% | 10g |
€1330.40 | 2025-04-19 | |
| A2B Chem LLC | AF70105-1g |
2,4-DIOXO-4-PYRIDIN-3-YLBUTANOIC ACID |
394655-14-2 | 95+% | 1g |
$950.00 | 2024-04-20 | |
| A2B Chem LLC | AF70105-2g |
2,4-DIOXO-4-PYRIDIN-3-YLBUTANOIC ACID |
394655-14-2 | 95+% | 2g |
$1202.00 | 2024-04-20 | |
| A2B Chem LLC | AF70105-5g |
2,4-DIOXO-4-PYRIDIN-3-YLBUTANOIC ACID |
394655-14-2 | 95+% | 5g |
$1591.00 | 2024-04-20 |
3-Pyridinebutanoicacid, a,g-dioxo- Suppliers
3-Pyridinebutanoicacid, a,g-dioxo- Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3-Pyridinebutanoicacid, a,g-dioxo-
Comprehensive Overview of 3-Pyridinebutanoic acid, α,γ-dioxo- (CAS No. 394655-14-2)
3-Pyridinebutanoic acid, α,γ-dioxo- (CAS No. 394655-14-2) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This compound, characterized by its pyridine core and dioxo functional groups, has garnered attention for its potential in drug discovery and biochemical studies. Researchers and industry professionals frequently search for terms like "3-Pyridinebutanoic acid derivatives" and "α,γ-dioxo compounds in medicinal chemistry", reflecting its relevance in modern science.
The structural uniqueness of 3-Pyridinebutanoic acid, α,γ-dioxo- lies in its pyridine ring, a nitrogen-containing heterocycle known for its electron-withdrawing properties. This feature makes it a valuable building block in designing bioactive molecules and catalysts. Recent trends in green chemistry and sustainable synthesis have further highlighted the compound's role in reducing environmental impact, as it can be utilized in atom-efficient reactions.
In the context of drug development, 3-Pyridinebutanoic acid, α,γ-dioxo- is often explored for its potential as a pharmacophore. Its dioxo moieties enable interactions with biological targets, making it a candidate for enzyme inhibition studies. Searches for "pyridine-based drug candidates" and "α,γ-dioxo functional group applications" underscore the compound's prominence in addressing diseases like metabolic disorders and inflammatory conditions.
From a synthetic perspective, CAS No. 394655-14-2 is often discussed alongside multistep organic synthesis and catalytic oxidation methods. Its preparation typically involves oxidation reactions of precursor molecules, a topic frequently queried in academic forums and patent literature. The compound's stability under various conditions also makes it a subject of interest for material science applications, such as coordination polymers and ligand design.
Emerging discussions in AI-driven drug discovery have further amplified the importance of 3-Pyridinebutanoic acid, α,γ-dioxo-. Computational models often use its structural data to predict molecular interactions and binding affinities. Keywords like "machine learning in heterocyclic chemistry" and "pyridine derivatives in silico screening" align with these advancements, showcasing the compound's interdisciplinary appeal.
In summary, 3-Pyridinebutanoic acid, α,γ-dioxo- (CAS No. 394655-14-2) represents a versatile tool in both academic research and industrial applications. Its integration into cutting-edge technologies and alignment with sustainability goals ensure its continued relevance. For those exploring high-value chemical intermediates or novel therapeutic agents, this compound offers a compelling case study.
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